An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate
An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (4-iodobutyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a reactive primary iodide, makes it a valuable linker for the synthesis of complex molecular architectures, particularly in the field of targeted protein degradation.
Chemical Properties and Data
tert-Butyl (4-iodobutyl)carbamate is a synthetic organic compound that serves as a versatile building block. The presence of a terminal iodine atom and a carbamate-protected amine on a flexible four-carbon chain allows for sequential and site-selective chemical modifications.
Table 1: Physical and Chemical Properties of tert-Butyl (4-iodobutyl)carbamate
| Property | Value | Source |
| CAS Number | 262278-40-0 | [1][2] |
| Molecular Formula | C₉H₁₈INO₂ | [2] |
| Molecular Weight | 299.15 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and methanol (B129727) (Predicted) | N/A |
Synthesis and Experimental Protocols
The synthesis of tert-butyl (4-iodobutyl)carbamate can be achieved through a two-step process starting from 4-amino-1-butanol (B41920). The following is a representative experimental protocol based on standard organic synthesis methodologies.
Step 1: Boc Protection of 4-Amino-1-butanol
This procedure involves the protection of the primary amine of 4-amino-1-butanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
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Materials:
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4-amino-1-butanol
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve 4-amino-1-butanol (1.0 equivalent) in dichloromethane.
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Add triethylamine (1.1 equivalents) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.
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Step 2: Iodination of tert-Butyl (4-hydroxybutyl)carbamate
This step converts the terminal hydroxyl group to an iodide, a good leaving group for subsequent nucleophilic substitution reactions. A common method for this transformation is the Appel reaction.
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Materials:
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tert-Butyl (4-hydroxybutyl)carbamate
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Triphenylphosphine (B44618) (PPh₃)
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Iodine (I₂)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in dichloromethane at 0 °C, add iodine (1.5 equivalents) portion-wise.
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Stir the resulting yellow suspension for 15 minutes at 0 °C.
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Add a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decolorize the mixture.
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Separate the organic layer and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (4-iodobutyl)carbamate.
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Caption: Synthetic workflow for tert-Butyl (4-iodobutyl)carbamate.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.55 | br s | 1H | -NH- |
| ~3.20 | t | 2H | -CH₂-I |
| ~3.10 | q | 2H | -CH₂-NH- |
| ~1.85 | p | 2H | -CH₂-CH₂-I |
| ~1.55 | p | 2H | -CH₂-CH₂-NH- |
| 1.44 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | -C=O (carbamate) |
| ~79.2 | -C(CH₃)₃ |
| ~40.5 | -CH₂-NH- |
| ~33.5 | -CH₂-CH₂-I |
| ~30.3 | -CH₂-CH₂-NH- |
| ~28.4 | -C(CH₃)₃ |
| ~6.5 | -CH₂-I |
Table 4: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3340 | Medium | N-H stretch | Carbamate |
| 2975-2850 | Strong | C-H stretch | Alkyl |
| ~1690 | Strong | C=O stretch (Amide I) | Carbamate |
| ~1520 | Strong | N-H bend (Amide II) | Carbamate |
| ~1250 | Strong | C-N stretch / O=C-O stretch | Carbamate |
| ~1160 | Strong | C-O stretch | Carbamate |
| ~650 | Medium | C-I stretch | Alkyl Iodide |
Applications in Drug Development
tert-Butyl (4-iodobutyl)carbamate is a valuable bifunctional linker in drug discovery, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
The tert-butyl (4-iodobutyl)carbamate linker serves to connect the "warhead" (a ligand that binds to the target protein) to the E3 ligase ligand. The four-carbon chain provides flexibility and appropriate spacing, which is often crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal iodide is a reactive handle for attaching one of the ligands via nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for the attachment of the second ligand.
Caption: General mechanism of action for a PROTAC utilizing a linker such as tert-Butyl (4-iodobutyl)carbamate.
The workflow for utilizing tert-butyl (4-iodobutyl)carbamate in the synthesis of a PROTAC generally involves the following steps:
Caption: A representative workflow for the synthesis of a PROTAC using tert-Butyl (4-iodobutyl)carbamate.
Safety and Handling
Detailed toxicological data for tert-butyl (4-iodobutyl)carbamate is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
tert-Butyl (4-iodobutyl)carbamate is a valuable and versatile chemical building block, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature allows for the straightforward and controlled synthesis of complex molecules like PROTACs. While comprehensive experimental data on its physical properties are limited, its chemical reactivity is well-understood, enabling its effective use in drug discovery and medicinal chemistry research. Further characterization of this compound would be beneficial to the scientific community.
